molecular formula C18H26N6O2S B13871599 N-[1-[2-(2-aminoanilino)pyrimidin-4-yl]piperidin-3-yl]propane-1-sulfonamide

N-[1-[2-(2-aminoanilino)pyrimidin-4-yl]piperidin-3-yl]propane-1-sulfonamide

Katalognummer: B13871599
Molekulargewicht: 390.5 g/mol
InChI-Schlüssel: GEIKRPLZXFFJRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-[2-(2-aminoanilino)pyrimidin-4-yl]piperidin-3-yl]propane-1-sulfonamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential as a selective inhibitor of protein kinase B (PKB or Akt), which plays a crucial role in various cellular processes, including growth, survival, and metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(2-aminoanilino)pyrimidin-4-yl]piperidin-3-yl]propane-1-sulfonamide involves multiple steps, starting with the preparation of the pyrimidine core. The pyrimidine core is synthesized through a series of condensation reactions involving appropriate amines and aldehydes. The piperidine ring is then introduced via a nucleophilic substitution reaction. The final step involves the sulfonation of the piperidine ring to introduce the propane-1-sulfonamide group .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents is also crucial in enhancing the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

N-[1-[2-(2-aminoanilino)pyrimidin-4-yl]piperidin-3-yl]propane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

N-[1-[2-(2-aminoanilino)pyrimidin-4-yl]piperidin-3-yl]propane-1-sulfonamide has a wide range of scientific research applications:

Wirkmechanismus

The compound exerts its effects by selectively inhibiting protein kinase B (PKB or Akt). PKB is a key component of the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which regulates various cellular processes. By inhibiting PKB, the compound can modulate cell proliferation, survival, and metabolism. This makes it a promising candidate for cancer therapy, as unregulated PKB signaling is often associated with tumor growth and survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[1-[2-(2-aminoanilino)pyrimidin-4-yl]piperidin-3-yl]propane-1-sulfonamide is unique due to its specific structure, which allows for selective inhibition of PKB. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .

Eigenschaften

Molekularformel

C18H26N6O2S

Molekulargewicht

390.5 g/mol

IUPAC-Name

N-[1-[2-(2-aminoanilino)pyrimidin-4-yl]piperidin-3-yl]propane-1-sulfonamide

InChI

InChI=1S/C18H26N6O2S/c1-2-12-27(25,26)23-14-6-5-11-24(13-14)17-9-10-20-18(22-17)21-16-8-4-3-7-15(16)19/h3-4,7-10,14,23H,2,5-6,11-13,19H2,1H3,(H,20,21,22)

InChI-Schlüssel

GEIKRPLZXFFJRT-UHFFFAOYSA-N

Kanonische SMILES

CCCS(=O)(=O)NC1CCCN(C1)C2=NC(=NC=C2)NC3=CC=CC=C3N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.